4-(2-(Bromomethyl)-2-methylbutyl)thiazole
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Overview
Description
4-(2-(Bromomethyl)-2-methylbutyl)thiazole is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Bromomethyl)-2-methylbutyl)thiazole typically involves the bromination of a precursor compound followed by cyclization to form the thiazole ring. One common method involves the reaction of 2-methyl-2-buten-1-ol with phosphorus tribromide to form 2-(bromomethyl)-2-methylbutane, which is then reacted with thioamide to form the thiazole ring .
Industrial Production Methods
Industrial production of thiazole derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include the use of catalysts, such as palladium or nickel, to facilitate the formation of the thiazole ring .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Bromomethyl)-2-methylbutyl)thiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed
Major Products Formed
Nucleophilic Substitution: Substituted thiazoles with various functional groups.
Oxidation: Thiazole sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Scientific Research Applications
4-(2-(Bromomethyl)-2-methylbutyl)thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-(Bromomethyl)-2-methylbutyl)thiazole depends on its specific application. In medicinal chemistry, thiazole derivatives often interact with enzymes or receptors, inhibiting their activity or modulating their function. For example, thiazole-containing compounds can inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylthiazole: A simpler thiazole derivative with similar biological activities.
4-Methylthiazole: Another thiazole derivative with applications in flavor and fragrance industries.
Thiazole-4-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals
Uniqueness
4-(2-(Bromomethyl)-2-methylbutyl)thiazole is unique due to the presence of the bromomethyl group, which allows for further functionalization through nucleophilic substitution reactions. This makes it a versatile building block for the synthesis of more complex molecules with potential biological activities .
Properties
Molecular Formula |
C9H14BrNS |
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Molecular Weight |
248.19 g/mol |
IUPAC Name |
4-[2-(bromomethyl)-2-methylbutyl]-1,3-thiazole |
InChI |
InChI=1S/C9H14BrNS/c1-3-9(2,6-10)4-8-5-12-7-11-8/h5,7H,3-4,6H2,1-2H3 |
InChI Key |
IHVNJLYFLYZDAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC1=CSC=N1)CBr |
Origin of Product |
United States |
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